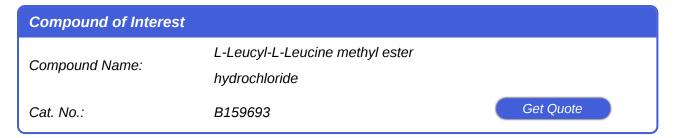


L-Leucyl-L-Leucine Methyl Ester Hydrochloride (LLME): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with selective cytotoxic effects on specific immune cell populations. Its ability to induce programmed cell death has made it a valuable tool in immunological research, particularly for studying the functions of cytotoxic T lymphocytes and natural killer (NK) cells. This technical guide provides an in-depth overview of LLME, including its synonyms, chemical properties, and detailed experimental protocols for its use in cell-based assays. Furthermore, it elucidates the key signaling pathways influenced by LLME, providing a molecular basis for its biological activities.

Chemical Identifiers and Synonyms

A comprehensive understanding of a chemical entity begins with its various identifiers and synonyms, which are crucial for accurate literature searches and procurement.



Identifier Type	Value
Chemical Name	L-Leucyl-L-leucine methyl ester hydrochloride
CAS Number	6491-83-4
PubChem CID	15598024
Molecular Formula	C13H27CIN2O3
Molecular Weight	294.82 g/mol
IUPAC Name	methyl (2S)-2-[[(2S)-2-amino-4- methylpentanoyl]amino]-4- methylpentanoate;hydrochloride

Common Synonyms:

- LLME
- Leu-Leu-OMe hydrochloride
- H-Leu-Leu-OMe HCl
- · Methyl L-leucyl-L-leucinate hydrochloride
- Leucylleucine methyl ester hydrochloride

Mechanism of Action

LLME is a dipeptide methyl ester that readily crosses the cell membrane and accumulates within the acidic environment of lysosomes. Inside the lysosome, the enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, catalyzes the polymerization of LLME into a membranolytic product.[1][2] This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal contents, including various cathepsins, into the cytosol.[3] [4] The cytosolic cathepsins then initiate a cascade of events culminating in programmed cell death, primarily through the activation of caspases.[5][6]

Experimental Protocols



Induction of Apoptosis in Cell Lines

This protocol, adapted from Uhl et al., describes a method to induce apoptosis in various cell lines using LLME and to quantify cell death.

Materials:

- L-Leucyl-L-leucine methyl ester hydrochloride (LLME)
- Cell line of interest (e.g., U-937, THP-1, HeLa)
- · Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium and allow them to adhere overnight.
- LLME Treatment: Prepare a stock solution of LLME in sterile water or PBS. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2.5 mM).
- Remove the culture medium from the cells and add the LLME-containing medium. Incubate the cells for a specified period (e.g., 4 to 24 hours).
- Cell Harvesting: After incubation, collect the cells, including any floating cells, by centrifugation.
- Staining: Wash the cells once with cold PBS and then resuspend them in 1X Annexin V binding buffer.



- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Lysosome Immunoprecipitation (Lyso-IP) to Assess LRRK2 Activity

This protocol is based on the methodology described by Bonet-Ponce et al. and is used to assess the recruitment of Leucine-rich repeat kinase 2 (LRRK2) and the phosphorylation of its substrate, Rab10, on lysosomes following LLME-induced lysosomal damage.

Materials:

- Cells expressing TMEM192-3xHA (for lysosomal immunoprecipitation)
- LLME
- · Anti-HA magnetic beads
- Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)
- Wash buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
- Antibodies: anti-LRRK2, anti-phospho-Rab10 (pT73), anti-LAMP1 (lysosomal marker)
- SDS-PAGE and western blotting reagents

Procedure:

 Cell Treatment: Culture TMEM192-3xHA expressing cells to confluency. Treat the cells with 1 mM LLME for 1 hour to induce lysosomal damage.



- Cell Lysis: Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
- Lysosome Immunoprecipitation: Incubate the cell lysate with anti-HA magnetic beads overnight at 4°C with gentle rotation to capture lysosomes.
- Washing: Wash the beads three times with wash buffer to remove non-specific binding.
- Elution: Elute the immunoprecipitated lysosomes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against LRRK2, phospho-Rab10 (pT73), and LAMP1.
- Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. The levels of LRRK2 and phospho-Rab10 in the LAMP1-positive fraction indicate their association with the lysosome.

Signaling Pathways LLME-Induced Apoptotic Pathway

LLME triggers a specific cascade of events leading to apoptosis, primarily in immune cells rich in Dipeptidyl Peptidase I. The pathway involves lysosomal destabilization and the subsequent activation of the caspase cascade.



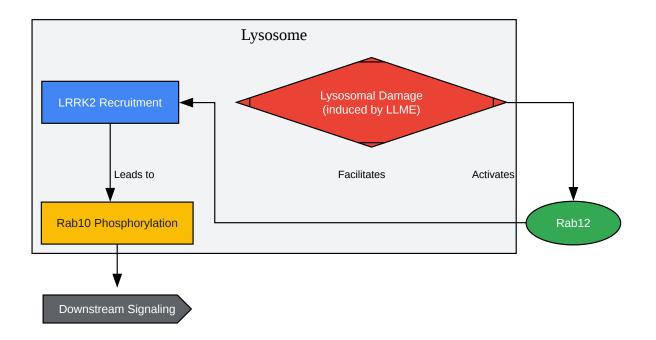
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LLME-Induced Apoptotic Pathway



LRRK2 Activation Pathway in Response to Lysosomal Damage

Recent studies have shown that lysosomal damage induced by agents like LLME can activate LRRK2, a kinase implicated in Parkinson's disease. This activation involves the recruitment of LRRK2 to the lysosomal membrane and subsequent phosphorylation of its substrates.



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LRRK2 Activation by Lysosomal Damage

Conclusion

L-Leucyl-L-leucine methyl ester hydrochloride is a powerful research tool for selectively depleting cytotoxic lymphocyte populations and for studying the cellular consequences of lysosomal damage. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize LLME in their studies and to further explore its therapeutic potential. A thorough understanding of its mechanism of action is critical for the design of robust experiments and the accurate interpretation of results.



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